molecular formula C11H20ClN5O3 B1463364 2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride CAS No. 1177093-22-9

2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride

Cat. No. B1463364
CAS RN: 1177093-22-9
M. Wt: 305.76 g/mol
InChI Key: KEXLFWKQRLPSEL-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s usually used in the chloride form but the tetrafluoroborate salt is also commercially available .


Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The empirical formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 .


Chemical Reactions Analysis

DMTMM can be used as a condensing agent for the following transformations: Condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .


Physical And Chemical Properties Analysis

DMTMM is a white to almost white powder . It has a purity of ≥97.0% (calculated on dry substance, AT) and contains ≤17 wt. % water . It’s typically stored at temperatures below 0°C .

Scientific Research Applications

Organic Synthesis and Condensing Agents

The compound 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which shares a similar core structure with the specified compound, has been synthesized and used effectively as a condensing agent. DMTMM facilitates the condensation of carboxylic acids and amines to produce amides and the esterification of carboxylic acids to yield esters. These reactions proceed under atmospheric conditions without the need for solvent drying, making DMTMM a practical choice for organic synthesis. The by-product of the reaction, 4,6-dimethoxy-1,3,5-triazin-2(1H)-one, can be easily removed, enhancing the method's practicality (Kunishima et al., 1999).

Antimicrobial and Antifungal Activity

Another area of research explores the synthesis of derivatives from compounds structurally related to the specified chemical, demonstrating significant antimicrobial and antifungal activities. These derivatives, synthesized through various reactions, exhibit promising results against a range of bacterial and fungal strains. For instance, certain Terazosin derivatives, structurally related through the use of similar synthetic pathways, showed potent antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2021).

Synthesis of Weinreb Amides

DMTMM has also been used to synthesize Weinreb amides from carboxylic acids, demonstrating the compound's utility in creating functional groups essential for further chemical synthesis. This process utilizes DMTMM and N,O-dimethylhydroxylamine hydrochloride to convert various carboxylic acids into Weinreb amides with excellent yields, showcasing the efficiency and versatility of DMTMM in organic synthesis (Hioki et al., 2004).

Antimicrobial Agents Development

Research into novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety has yielded new antimicrobial agents. These compounds have been tested against a variety of bacterial and fungal strains, demonstrating significant antimicrobial activity and highlighting the potential of such derivatives in combating infectious diseases (Patel et al., 2012).

Safety and Hazards

DMTMM is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

Future Directions

As DMTMM is a commonly used reagent for amide synthesis, future research may focus on exploring its use in other types of chemical reactions and in the synthesis of other types of compounds .

properties

IUPAC Name

2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O3.ClH/c1-18-10-12-9(13-11(14-10)19-2)16-5-3-15(4-6-16)7-8-17;/h17H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXLFWKQRLPSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCN(CC2)CCO)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1177093-22-9
Record name 1-Piperazineethanol, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177093-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride
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2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride

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